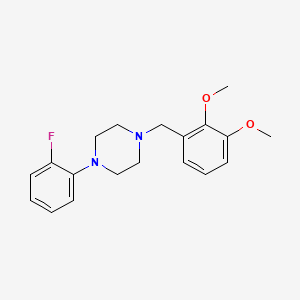![molecular formula C17H24FNO B5760947 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide, also known as CPP-109, is a chemical compound that has been widely studied for its potential therapeutic applications in treating addiction and other neurological disorders.
Mechanism of Action
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide works by inhibiting the enzyme known as aldehyde dehydrogenase (ALDH), which is responsible for metabolizing acetaldehyde, a byproduct of alcohol and cocaine metabolism. By inhibiting ALDH, this compound increases the levels of acetaldehyde in the body, which in turn produces aversive effects that reduce drug-seeking behavior. This compound has also been shown to modulate the activity of the dopamine system, which is involved in reward-seeking behavior and addiction.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating the activity of the dopamine system. It has also been shown to increase the levels of acetaldehyde in the body, which can produce aversive effects such as nausea and vomiting.
Advantages and Limitations for Lab Experiments
One advantage of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide for lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can produce aversive effects such as nausea and vomiting, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research of 3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide. One direction is to investigate its potential use in treating other neurological disorders such as depression and anxiety. Another direction is to explore its mechanism of action in more detail, particularly its effects on the dopamine system. Additionally, research could be done to develop new analogs of this compound with improved pharmacological properties and reduced aversive effects. Finally, studies could be conducted to investigate the long-term effects of this compound use on the brain and body.
Synthesis Methods
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide can be synthesized through a multistep process, starting with the reaction of cyclohexanone with ethylmagnesium bromide to form 3-cyclohexylpropan-1-ol. This is followed by the reaction of the propanol with 4-fluoro benzyl chloride in the presence of a base to form 3-cyclohexyl-N-(4-fluorophenyl)propanamide. Finally, the N-alkylated intermediate is reacted with acetic anhydride to produce this compound.
Scientific Research Applications
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide has been studied extensively for its potential therapeutic applications in treating addiction to drugs such as cocaine and alcohol. It has also been investigated for its potential use in treating other neurological disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction and can improve cognitive function in individuals with addiction and other neurological disorders.
properties
IUPAC Name |
3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNO/c18-16-9-6-15(7-10-16)12-13-19-17(20)11-8-14-4-2-1-3-5-14/h6-7,9-10,14H,1-5,8,11-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDQFDAPCNIMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5760896.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5760914.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5760921.png)

![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)

